Cas no 148404-10-8 (α‑Amylase-IN-1)

α‑Amylase-IN-1は、ヒト膵臓α-アミラーゼ(HPA)の選択的阻害剤として設計された低分子化合物です。この化合物は、酵素の活性部位に特異的に結合し、デンプン分解を効果的に阻害します。その高い選択性とナノモルレベルの阻害活性(IC50値)により、糖質代謝研究や糖尿病関連疾患のメカニズム解明に有用なツールとして利用されています。結晶構造解析により確認された明確な結合様式は、阻害メカニズムの理解を深め、創薬研究におけるリード化合物としての可能性を示唆しています。特に、酵素動力学試験における競合阻害特性が特徴的です。

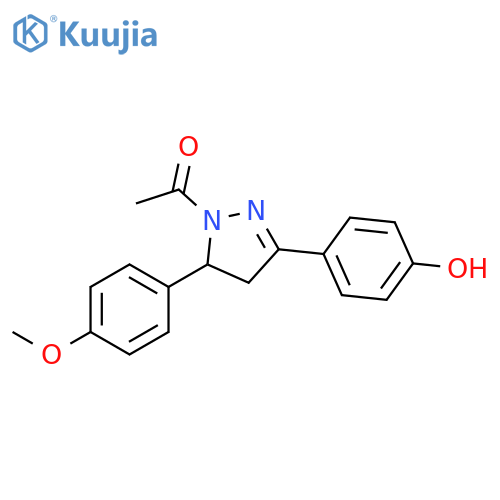

α‑Amylase-IN-1 structure

商品名:α‑Amylase-IN-1

α‑Amylase-IN-1 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-[4,5-dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-

- α‑Amylase-IN-1

- CHEMBL65761

- alpha-Amylase-IN-1

- BDBM50292167

- 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone

- 1-[3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

- TS-09303

- 148404-10-8

-

- インチ: 1S/C18H18N2O3/c1-12(21)20-18(14-5-9-16(23-2)10-6-14)11-17(19-20)13-3-7-15(22)8-4-13/h3-10,18,22H,11H2,1-2H3

- InChIKey: DBHNGALCTKSHMU-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1C(C2=CC=C(OC)C=C2)CC(C2=CC=C(O)C=C2)=N1)C

計算された属性

- せいみつぶんしりょう: 310.13174244g/mol

- どういたいしつりょう: 310.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 449

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 62.1Ų

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ゆうかいてん: 217-218 °C

- ふってん: 494.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 9.92±0.30(Predicted)

α‑Amylase-IN-1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2288292-50mg |

1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |

148404-10-8 | 98% | 50mg |

$246.0 | 2025-02-27 | |

| Ambeed | A2288292-100mg |

1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |

148404-10-8 | 98% | 100mg |

$417.0 | 2025-02-27 | |

| Ambeed | A2288292-10mg |

1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |

148404-10-8 | 98% | 10mg |

$76.0 | 2025-02-27 | |

| Ambeed | A2288292-25mg |

1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |

148404-10-8 | 98% | 25mg |

$145.0 | 2025-02-27 | |

| Ambeed | A2288292-5mg |

αAmylase-IN-1 |

148404-10-8 | 98% | 5mg |

$360.0 | 2024-08-03 | |

| Ambeed | A2288292-1mg |

αAmylase-IN-1 |

148404-10-8 | 98% | 1mg |

$160.0 | 2024-08-03 | |

| Ambeed | A2288292-250mg |

1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |

148404-10-8 | 98% | 250mg |

$695.0 | 2025-02-27 |

α‑Amylase-IN-1 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

148404-10-8 (α‑Amylase-IN-1) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

atkchemica

(CAS:148404-10-8)α‑Amylase-IN-1

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:148404-10-8)α‑Amylase-IN-1

清らかである:99%/99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg/100mg

価格 ($):324/475/763/1033/1385